molecular formula C12H11ClN2O2 B1605304 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one CAS No. 40890-47-9

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

Cat. No. B1605304
CAS RN: 40890-47-9
M. Wt: 250.68 g/mol
InChI Key: KVZQNLPOHROISY-UHFFFAOYSA-N
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Description



  • CAS No. : 40890-47-9

  • Molecular Formula : C12H11ClN2O2

  • Molecular Weight : 250.68 g/mol

  • Synonyms : 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one

  • This compound is not intended for human or veterinary use and is for research purposes only.





  • Synthesis Analysis



    • The synthesis involves reacting 2-benzyl-4,5-dichloro-2H-pyridazine-3-one with sodium methoxide in methanol to yield the title compound.





  • Molecular Structure Analysis



    • The linear structure formula is not provided, but the compound’s molecular structure consists of a pyridazine ring with benzyl and chloro-methoxy substituents.





  • Chemical Reactions Analysis



    • The compound’s reactivity and chemical reactions are not explicitly mentioned in the available information.





  • Physical And Chemical Properties Analysis



    • Boiling Point: Not available

    • Solubility: Soluble in methanol

    • Other properties are not provided.




  • Scientific Research Applications

    1. Synthetic Chemistry

    2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is used in the synthesis of various chemical compounds. For instance, its selective bromine-magnesium exchange has been achieved using MesMgBr as a reagent, facilitating the creation of various pyridazin-3(2H)-one derivatives. This process is critical for producing a range of novel compounds with potential applications in pharmaceuticals and materials science (Verhelst et al., 2011).

    2. Novel Compound Formation

    It plays a role in the formation of new pyridazino[4,5-c]isoquinolinones through the Suzuki cross-coupling reaction. This demonstrates its utility in creating complex molecular structures, potentially useful in drug discovery and material sciences (Riedl et al., 2002).

    3. Large Scale Synthesis

    This compound is also significant in large-scale chemical synthesis. For example, a method was developed for the large-scale synthesis of 3-chloro-5-methoxypyridazine, showcasing its importance in industrial chemical production (Bryant et al., 1995).

    4. Derivative Synthesis

    It is used in the synthesis of 4-aryl-5-hydroxy- and 5-aryl-4-hydroxypyridazin-3(2H)-ones, which are precursors for various other chemical compounds, highlighting its role in facilitating diverse chemical reactions (Maes et al., 2002).

    5. Allelochemical Research

    In the field of allelochemicals and phytochemistry, related compounds (such as 1,4-benzoxazin-3(4H)-one derivatives) have been studied for their biological properties, including phytotoxic, antimicrobial, and insecticidal properties. This suggests potential agricultural applications for derivatives of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one (Macias et al., 2006).

    Safety And Hazards



    • Precautionary statements include handling under inert gas, avoiding contact with water, and keeping the container tightly closed.

    • No specific hazard statements are given.




  • Future Directions



    • Further research is needed to explore its potential applications, biological activity, and safety profile.




    Please note that this analysis is based on available data, and additional research may be required for a more detailed understanding. 🌟


    properties

    IUPAC Name

    2-benzyl-4-chloro-5-methoxypyridazin-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KVZQNLPOHROISY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80353162
    Record name 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80353162
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    250.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

    CAS RN

    40890-47-9
    Record name 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80353162
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 2-benzyl-4,5-dichloro-2H-pyridazine-3-one (22.31 g, 87.47 mmol), prepared as described in Example 244A, in dry MeOH (175 mL) at 0° C., was added dropwise a solution of sodium methoxide in methanol (25% weight in MeOH, 25 mL). The mixture was slowly warmed up to room temperature and stirred for 18 h. The reaction mixture was diluted with methylene chloride (200 mL) and filtered. The filtrate was concentrated to afford the title compound, 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (22.2 g) which was >95% pure as judged by HPLC and was used in the next reaction, Example 354B, without further purification.
    Quantity
    22.31 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    25 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    175 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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